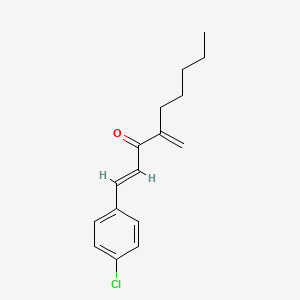
(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one is an organic compound characterized by the presence of a chlorophenyl group and a methylidene group attached to a non-enone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation and crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)-2-propen-1-one
- (E)-(4-chlorophenyl)(furan-2-yl)methanone oxime
- Chloroinconazide
Uniqueness
(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methylidene group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
51469-58-0 |
|---|---|
Formule moléculaire |
C16H19ClO |
Poids moléculaire |
262.77 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one |
InChI |
InChI=1S/C16H19ClO/c1-3-4-5-6-13(2)16(18)12-9-14-7-10-15(17)11-8-14/h7-12H,2-6H2,1H3/b12-9+ |
Clé InChI |
ULDAMKDZVSJLIM-FMIVXFBMSA-N |
SMILES isomérique |
CCCCCC(=C)C(=O)/C=C/C1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCCC(=C)C(=O)C=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
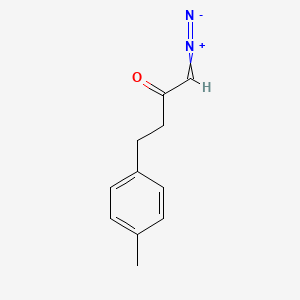
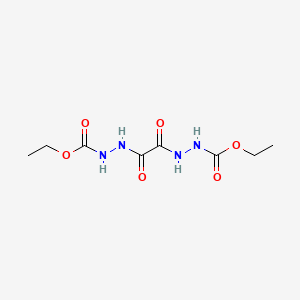
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
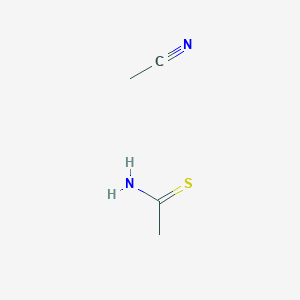
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
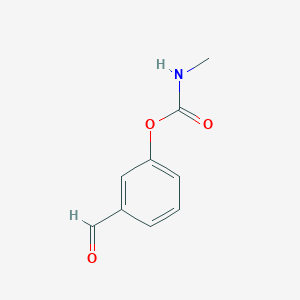
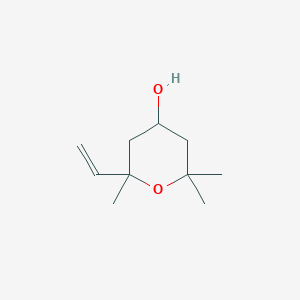
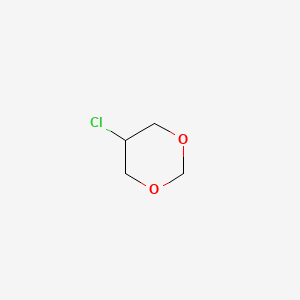
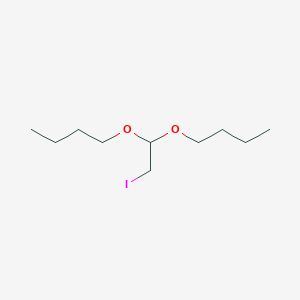
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
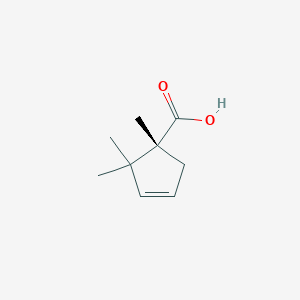

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
